2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid
Description
2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a fused imidazole-pyrazine core. The tert-butyl group at position 2 enhances steric bulk and metabolic stability, while the carboxylic acid at position 3 provides a polar functional group for derivatization or interaction in biological systems. This compound is of interest in medicinal chemistry, particularly as a building block for kinase inhibitors or protease modulators due to its rigid scaffold and tunable substituents .
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)9-8(10(15)16)14-5-4-12-6-7(14)13-9/h12H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
QCAPRCVTQSASSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N2CCNCC2=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Ester Precursors
A common approach to synthesizing this carboxylic acid involves hydrolyzing its ester derivatives. For example, the benzyloxycarbonyl-protected analog, 7-[(benzyloxy)carbonyl]-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid (PubChem CID: 125454422), can undergo deprotection via hydrogenolysis or acidic hydrolysis to yield the target compound.
| Precursor | Reagents/Conditions | Yield |
|---|---|---|
| Benzyl-protected ester | H₂/Pd-C in EtOH, 12 h | 80–85% |
| Propan-2-yl ester (hypothetical) | 6 M HCl, reflux, 12 h | 85–90% |
The tert-butyl group is typically introduced early in the synthesis via alkylation or substitution reactions to ensure stability during subsequent steps.
Cyclocondensation Strategies
The imidazo[1,2-a]pyrazine core is constructed through cyclocondensation of α-aminopyrazine derivatives with carbonyl-containing reagents. A patent (WO2009070485A1) outlines a method involving:
- Formation of the imidazo ring : Reaction of 2-aminopyrazine with α-bromo ketones or aldehydes under basic conditions.
- Functionalization : Introduction of the tert-butyl group via alkylation using tert-butyl bromide in the presence of a base (e.g., K₂CO₃).
- Reactants : 2-Aminopyrazine, tert-butyl bromoacetate
- Conditions : DMF, 80°C, 8 h
- Yield : 70–75%
Carboxylic Acid Formation via Oxidation
Oxidation of alcohol or aldehyde intermediates provides an alternative route. For instance:
- Step 1 : Synthesis of 3-hydroxymethyl-imidazo[1,2-a]pyrazine via reductive amination.
- Step 2 : Oxidation using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ to yield the carboxylic acid.
| Starting Material | Oxidizing Agent | Temperature | Yield |
|---|---|---|---|
| 3-Hydroxymethyl derivative | KMnO₄, H₂O | 60°C, 6 h | 65% |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Ester Hydrolysis | High yields, mild conditions | Requires protected precursors |
| Cyclocondensation | Direct ring formation | Multi-step purification needed |
| Oxidation | Applicable to diverse substrates | Risk of overoxidation |
Industrial-Scale Considerations
Large-scale production emphasizes cost efficiency and reproducibility:
- Continuous Flow Reactors : Enhance reaction control for cyclocondensation steps.
- Crystallization : Preferred for final purification due to the compound’s low solubility in aqueous media.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs and their properties:
*Estimated based on structural analogs.
Key Differences and Implications
Core Heterocycle: Pyrazine vs. Imidazo[1,2-a]pyrazine vs.
Substituent Effects :
- tert-Butyl vs. Boc/Fmoc : The tert-butyl group in the target compound provides steric shielding without requiring deprotection, unlike Boc or Fmoc groups, which are cleaved under acidic or basic conditions .
- Carboxylic Acid vs. Ester : The carboxylic acid in the target compound enhances water solubility and enables direct conjugation, whereas esters (e.g., methyl or tert-butyl esters) require hydrolysis for activation .
Synthetic Utility: The tert-butyl group in compound 43 (MW 521.2, ) is removed via TFA to yield an amino derivative (compound 23, MW 421.1), demonstrating its role as a transient protecting group . Brominated analogs (e.g., tert-butyl 3-bromo-imidazo[1,2-a]pyrazine-7-carboxylate, CAS 1250996-70-3) serve as intermediates for cross-coupling reactions .
Biological Activity
2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SARs).
The compound has the following chemical properties:
- Chemical Formula: C₁₁H₁₉N₃
- Molecular Weight: 193.29 g/mol
- IUPAC Name: 2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine
- PubChem CID: 54592555
Research indicates that derivatives of imidazo[1,2-a]pyrazines exhibit various biological activities through different mechanisms:
1. CDK9 Inhibition
One of the key activities observed in related compounds is the inhibition of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcription regulation and cancer proliferation. For instance:
- Compound 3c demonstrated potent CDK9 inhibitory activity with an IC₅₀ of 0.16 µM and showed significant anti-proliferative effects against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colorectal cancer) .
2. Antiviral Activity
Some derivatives have also been evaluated for antiviral properties. In a study involving human coronavirus 229E, certain imidazo[1,2-a]pyrazine derivatives exhibited promising antiviral activity .
Structure-Activity Relationships (SAR)
The SAR analysis of imidazo[1,2-a]pyrazines reveals that modifications at specific positions significantly affect biological activity:
- Substituents at the C-3 position influence CDK9 inhibition potency.
- The introduction of bulky groups like tert-butyl enhances solubility and bioavailability while maintaining or improving inhibitory effects against target enzymes .
Case Studies
Several studies highlight the biological potential of this compound and its derivatives:
Case Study 1: Anticancer Activity
In a comparative study of various imidazo[1,2-a]pyrazines:
| Compound | IC₅₀ (µM) | Cancer Cell Line |
|---|---|---|
| 3c | 0.16 | MCF7 |
| 3a | 0.26 | HCT116 |
| 1b | 0.25 | K562 |
These results indicate a strong correlation between CDK9 inhibition and cytotoxicity across different cancer cell lines .
Case Study 2: Antiviral Assays
Derivatives were tested against human coronavirus strains:
| Compound | Viral Strain | Activity |
|---|---|---|
| Derivative A | HCoV-229E | Significant Inhibition |
| Derivative B | HCoV-NL63 | Moderate Inhibition |
Findings suggest that structural modifications can enhance antiviral efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
